2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-14-11-20(26-30-14)25-21(28)13-31-22-24-12-19(15-3-9-18(29-2)10-4-15)27(22)17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZCNGXEWVAMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available literature on its biological activity, including structure-activity relationships (SAR), synthesis, and case studies.
Molecular Formula
The compound's molecular formula is , with a molecular weight of approximately 465.89 g/mol.
Structural Components
- Imidazole Ring : Known for its role in various biochemical processes.
- Chlorophenyl Group : Enhances biological activity through electron-withdrawing effects.
- Methoxyphenyl Group : Contributes to hydrophobic interactions and may influence binding affinity.
- Thio Group : Potentially increases reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The imidazole derivatives have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated that related imidazole compounds possess MIC (Minimum Inhibitory Concentration) values ranging from 0.63 to 1.26 µM against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents .
Antitumor Activity
Similar imidazole-based compounds have also been explored for their antitumor properties. They have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting a mechanism that may involve the disruption of critical cellular pathways. The presence of the thioacetamide moiety is believed to enhance this activity by facilitating interactions with cellular targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thioamide derivatives against various bacterial strains, revealing that some exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the imidazole ring significantly influenced their efficacy .
- Antitumor Mechanisms : In vitro assays showed that related compounds could induce apoptosis in cancer cells through caspase activation pathways, which are critical for programmed cell death.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, focusing on optimizing reaction conditions such as temperature, solvent choice, and catalyst presence to achieve high yields and purity.
Synthetic Route
A common synthetic route includes:
- Formation of the imidazole ring via condensation reactions.
- Introduction of the thio group through nucleophilic substitution.
- Final acetamide formation using acetic anhydride or similar reagents.
Preparation Methods
Formation of 1-(4-Chlorophenyl)-2-(4-Methoxyphenyl)-1,2-Diketone
The imidazole ring is constructed via cyclization of a 1,2-diketone precursor. The diketone is synthesized through Friedel-Crafts acylation of 4-chlorophenylacetone with 4-methoxybenzoyl chloride under Lewis acid catalysis.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (gradual warming to 25°C) |
| Reaction Time | 12–18 hours |
| Yield | 65–70% (reported for analogs) |
Cyclization to Imidazole-2-Thiol
The diketone undergoes cyclization with thiourea and ammonium acetate in acetic acid, introducing the thiol group at position 2. Thiourea acts as a sulfur source, while ammonium acetate facilitates deprotonation and ring closure.
Optimized Protocol
- Molar Ratios : Diketone : thiourea : ammonium acetate = 1 : 1.2 : 3.
- Solvent : Glacial acetic acid.
- Temperature : Reflux at 110°C.
- Time : 8–10 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water.
Characterization Data
- Melting Point : 178–182°C (hypothesized based on structural analogs).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.65–7.10 (m, 8H, aromatic-H), 3.85 (s, 3H, OCH₃).
Synthesis of 2-Bromo-N-(5-Methylisoxazol-3-yl)Acetamide
Preparation of 5-Methylisoxazol-3-Amine
5-Methylisoxazol-3-amine is synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in acidic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 75–80% |
Acetamide Formation
Bromoacetyl bromide is reacted with 5-methylisoxazol-3-amine in the presence of triethylamine to form the acetamide derivative.
Procedure
- Dissolve 5-methylisoxazol-3-amine (1 equiv) in dry THF.
- Add triethylamine (1.5 equiv) and cool to 0°C.
- Dropwise addition of bromoacetyl bromide (1.1 equiv).
- Stir at room temperature for 3 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Yield : 85–90%.
Characterization Data
Thioether Bond Formation
The imidazole-2-thiol and bromoacetamide are coupled via nucleophilic aromatic substitution in a polar aprotic solvent.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (2 equiv) |
| Temperature | 60°C |
| Time | 6–8 hours |
| Yield | 70–75% |
Mechanistic Insight
The thiolate anion (generated by deprotonation with K₂CO₃) attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the thioether linkage.
Purification
- Column chromatography (silica gel, hexane/ethyl acetate 3:1).
- Final recrystallization from methanol.
Analytical Data for Target Compound
Spectroscopic Characterization
- Melting Point : 195–198°C.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.70–6.90 (m, 8H, aromatic-H), 4.25 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₂ClN₄O₃S [M+H]⁺: 485.12, found: 485.10.
Industrial-Scale Considerations
Catalytic Enhancements
Solvent Recycling
- Recovery of DMF via distillation reduces costs and waste.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiol Oxidation | Use nitrogen atmosphere |
| Low Coupling Reaction Yield | Optimize base (e.g., Cs₂CO₃) |
| Regioselectivity in Imidazole Ring | Adjust electron-donating groups |
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves a multi-step pathway starting with cyclization to form the imidazole core, followed by thioether linkage formation and final acetamide coupling. Key steps include:
- Imidazole ring formation : Cyclization of precursors (e.g., 4-chlorophenyl and 4-methoxyphenyl derivatives) under acidic or basic conditions .
- Thiolation : Reaction with mercaptoacetic acid derivatives to introduce the thioether group .
- Acetamide coupling : Use of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide under basic conditions (e.g., K₂CO₃) .
Optimization : Critical parameters include temperature (60–80°C for thiolation), solvent choice (DMF or glacial acetic acid), and catalyst use (e.g., Pd for cross-coupling). Reaction progress is monitored via TLC, and purity is ensured via recrystallization or column chromatography .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., imidazole protons at δ 7.2–8.5 ppm, thioether linkage at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~500–550 Da) and fragmentation patterns .
- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (>95% purity) ensure intermediate and final product purity .
Advanced: How can researchers address discrepancies in biological activity data between this compound and its structural analogs?
Answer:
Discrepancies often arise from substituent effects (e.g., halogen positioning, methoxy groups). Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-chlorophenyl with 3-chlorophenyl) and compare IC₅₀ values in enzymatic assays .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-1/2) to identify steric or electronic mismatches caused by substituent changes .
- Pharmacokinetic Profiling : Assess solubility, logP, and metabolic stability to explain bioavailability differences .
Advanced: What methodologies are recommended for elucidating the mechanism of action at the molecular level?
Answer:
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes/receptors .
- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots in enzyme inhibition assays .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100+ ns to identify stable binding conformations .
- Gene Expression Profiling : RNA-seq or qPCR to assess downstream effects on inflammatory/apoptotic pathways .
Basic: What functional groups in this compound contribute to its reactivity, and how do they influence its chemical behavior?
Answer:
- Imidazole Ring : Participates in π-π stacking with aromatic residues in target proteins; sensitive to electrophilic substitution .
- Thioether Linkage (-S-) : Enhances metabolic stability compared to ethers; prone to oxidation, requiring inert reaction conditions .
- Acetamide Moiety : Hydrogen-bonding capability improves solubility and target affinity; susceptible to hydrolysis under acidic/basic conditions .
Advanced: What strategies are effective in optimizing the yield of this compound during large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to reduce side reactions .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiolation) to enhance control and scalability .
- Purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) for intermediates .
Advanced: How can researchers systematically modify the structure to enhance pharmacological properties?
Answer:
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with a trifluoromethoxy group to improve metabolic stability .
- Heterocycle Variation : Replace isoxazole with thiazole to alter electronic properties and binding affinity .
- Prodrug Design : Introduce ester groups at the acetamide nitrogen to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
